molecular formula C10H14N6O3 B077123 (2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 10407-64-4

(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No. B077123
CAS RN: 10407-64-4
M. Wt: 266.26 g/mol
InChI Key: CQKMBZHLOYVGHW-FWRUNUBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 2'-deoxyadenosine, is a nucleoside that plays a vital role in DNA synthesis and repair. This compound is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2'-deoxyadenosine is related to its role in DNA synthesis and repair. This compound is incorporated into DNA during replication and can cause DNA damage and cell death if not repaired properly. It can also inhibit DNA synthesis by acting as a chain terminator.
Biochemical and Physiological Effects:
2'-deoxyadenosine has several biochemical and physiological effects, including its role in DNA synthesis and repair. It can also induce apoptosis and inhibit cell growth in certain cell types. This compound has been shown to have antiviral and anticancer properties, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 2'-deoxyadenosine in lab experiments include its unique properties and potential applications in various fields. This compound is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2'-deoxyadenosine include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 2'-deoxyadenosine. One potential area of research is the development of new nucleoside analogs with improved properties and potential applications in drug development. Another area of research is the study of the role of 2'-deoxyadenosine in DNA repair and its potential as a therapeutic target for cancer treatment. Additionally, the use of 2'-deoxyadenosine in the development of new diagnostic tools and techniques is an area of ongoing research.

Synthesis Methods

The synthesis of 2'-deoxyadenosine involves several steps, including protection of the hydroxyl groups, glycosylation, and deprotection. The most commonly used method for synthesizing this compound is through the glycosylation of adenine with 2-deoxyribose, followed by deprotection of the hydroxyl groups.

Scientific Research Applications

2'-deoxyadenosine is widely used in scientific research for its unique properties and potential applications in various fields. This compound is commonly used as a substrate in enzymatic assays to study the activity of DNA polymerases and other DNA-related enzymes. It is also used in the synthesis of oligonucleotides and as a precursor for the synthesis of other nucleoside analogs.

properties

CAS RN

10407-64-4

Product Name

(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

(2R,3S,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10+/m1/s1

InChI Key

CQKMBZHLOYVGHW-FWRUNUBUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N

synonyms

9-(2-Amino-2-deoxy-α-D-ribofuranosyl)-9H-purin-6-amine

Origin of Product

United States

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